molecular formula C25H23FN2O3 B11350643 N-(4-ethylbenzyl)-5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-(4-ethylbenzyl)-5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350643
M. Wt: 418.5 g/mol
InChI Key: JFYFYDAQQYGXKS-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.

Mechanism of Action

The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-ETHYLPHENYL)METHYL]-5-(3-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • **N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The presence of the fluorine atom and the specific arrangement of the aromatic substituents in N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE distinguishes it from similar compounds. These features can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23FN2O3/c1-3-18-7-9-19(10-8-18)15-28(16-21-5-4-12-30-21)25(29)23-14-24(31-27-23)20-11-6-17(2)22(26)13-20/h4-14H,3,15-16H2,1-2H3

InChI Key

JFYFYDAQQYGXKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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